Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride

Description

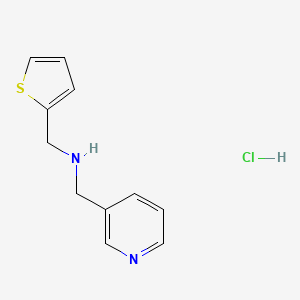

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride is a synthetic amine hydrochloride salt featuring a pyridine ring linked via a methylene group to a secondary amine, which is further connected to a thiophene ring through another methylene group (Figure 1). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research applications. This compound is commercially available (sc-331734, Santa Cruz Biotechnology) at a price of $255 per 500 mg, indicating its use as a specialized building block in medicinal chemistry or materials science .

Structural analogs often vary in aromatic substituents (e.g., benzyl, phenyl, or heterocyclic groups), which modulate physicochemical properties like solubility, lipophilicity, and binding affinity.

Properties

IUPAC Name |

1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1-7,13H,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNCNBCRFDXGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride involves the reaction of pyridin-3-ylmethylamine with thiophen-2-ylmethyl chloride under specific conditions. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Triethylamine, sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

Salt Forms : Hydrochloride or hydrobromide salts (e.g., sc-331733, sc-331734) improve solubility compared to freebase amines (e.g., sc-331730) .

Substituent Effects :

- Thiophene vs. Benzyl : The thiophene ring’s sulfur atom may enhance electron density and metabolic stability compared to oxygen-rich trimethoxybenzyl groups, which increase lipophilicity .

- Methoxy Groups : Trimethoxybenzyl derivatives (e.g., sc-331730) exhibit higher molecular weights and reduced solubility due to hydrophobic methoxy substituents .

Price Variability : Hydrobromide salts (e.g., sc-331733) are costlier than hydrochlorides, likely reflecting synthesis complexity .

Research Findings and Implications

- Electronic Properties: Pyridine’s basic nitrogen (pKa ~5) can protonate at physiological pH, influencing ion-dipole interactions in biological targets. Thiophene’s electron-rich nature may favor π-π stacking or charge-transfer complexes, as seen in chlorphenoxamine hydrochloride (a structurally related antihistamine) .

- Solubility-Bioavailability Trade-off : Hydrochloride salts (e.g., target compound) balance solubility and membrane permeability, critical for oral bioavailability. In contrast, lipophilic analogs like trimethoxybenzyl derivatives may exhibit better tissue penetration but poorer aqueous solubility .

- Synthetic Utility : The tetrahydrofuran-containing analog (sc-331732) demonstrates the versatility of amine scaffolds in accessing diverse heterocyclic architectures, relevant to drug discovery pipelines .

Biological Activity

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride (PTMA hydrochloride) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

PTMA hydrochloride has the molecular formula CHNS·HCl and a molecular weight of 240.75 g/mol. Its structure features a pyridine ring linked to a thiophene moiety, which contributes to its unique chemical reactivity and biological properties.

The mechanism of action of PTMA hydrochloride involves its interaction with specific proteins and enzymes. Research indicates that the compound can bind to various molecular targets, modulating their activity and influencing biochemical pathways. This binding may lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.

1. Antimicrobial Activity

PTMA hydrochloride has shown promising antimicrobial properties . In studies, it was evaluated against several bacterial strains, demonstrating significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results indicate that PTMA hydrochloride exhibits comparable efficacy to standard antibiotics like ceftriaxone .

2. Anti-inflammatory Activity

Research has suggested that PTMA hydrochloride possesses anti-inflammatory properties . It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies have indicated that PTMA hydrochloride may have anticancer effects . It has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.26 |

| A549 (Lung Cancer) | 2.96 |

The compound's ability to alter cell cycle progression suggests it may be effective in targeting specific cancer pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of PTMA hydrochloride against multidrug-resistant strains of bacteria, showing significant potential as a new therapeutic agent in combating resistant infections .

- Investigation of Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of PTMA hydrochloride in vitro, revealing its capacity to reduce inflammation markers in treated cells compared to controls.

Applications in Research and Industry

PTMA hydrochloride is utilized in various scientific research applications, including:

- Proteomics Research : Employed to study protein interactions and functions.

- Drug Development : Investigated for its potential therapeutic properties across multiple disease models.

- Material Science : Used as a building block for synthesizing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.